molecular formula C16H20FN3OS B15153731 3-fluoro-N-(5-heptyl-1,3,4-thiadiazol-2-yl)benzamide

3-fluoro-N-(5-heptyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B15153731
M. Wt: 321.4 g/mol
InChI Key: VSCRDGUSSSIJAA-UHFFFAOYSA-N
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Description

3-Fluoro-N-(5-heptyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound belonging to the class of benzamides It features a benzamide core with a fluorine atom at the 3-position and a 5-heptyl-1,3,4-thiadiazol-2-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-(5-heptyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

  • Preparation of 5-heptyl-1,3,4-thiadiazol-2-ylamine: This intermediate can be synthesized through the reaction of heptanoic acid with thiosemicarbazide under reflux conditions.

  • Fluorination: The fluorination of the benzamide core can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

  • Coupling Reaction: The final step involves the coupling of the fluorinated benzamide with the 5-heptyl-1,3,4-thiadiazol-2-ylamine using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-N-(5-heptyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The fluorine atom can be oxidized to form a fluorine-containing derivative.

  • Reduction: The compound can be reduced to remove the fluorine atom or modify the thiadiazole ring.

  • Substitution: The benzamide core can undergo nucleophilic substitution reactions at the fluorine position.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Fluorinated derivatives with higher oxidation states.

  • Reduction Products: Derivatives with reduced fluorine content or modified thiadiazole rings.

  • Substitution Products: Substituted benzamides with various functional groups.

Scientific Research Applications

3-Fluoro-N-(5-heptyl-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

  • Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 3-fluoro-N-(5-heptyl-1,3,4-thiadiazol-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound is structurally similar but contains a trifluoromethyl group instead of a fluorine atom.

  • 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol: This compound has a hydroxyl group instead of a fluorine atom.

Uniqueness: 3-Fluoro-N-(5-heptyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific combination of fluorine and thiadiazole groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H20FN3OS

Molecular Weight

321.4 g/mol

IUPAC Name

3-fluoro-N-(5-heptyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C16H20FN3OS/c1-2-3-4-5-6-10-14-19-20-16(22-14)18-15(21)12-8-7-9-13(17)11-12/h7-9,11H,2-6,10H2,1H3,(H,18,20,21)

InChI Key

VSCRDGUSSSIJAA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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